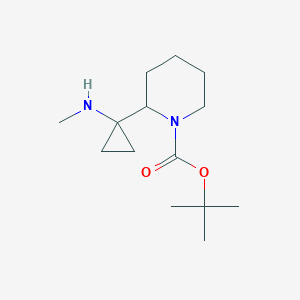
tert-Butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate, also known as CTDP-31, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTDP-31 is a cyclopropyl-containing piperidine derivative that has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, this compound has been found to enhance the activity of the neurotransmitter dopamine, which is involved in the regulation of mood, motivation, and reward. Additionally, this compound has been shown to inhibit the reuptake of serotonin, another neurotransmitter that is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In animal studies, the compound has been shown to increase locomotor activity, reduce anxiety-like behavior, and improve cognitive function. Additionally, this compound has been found to increase the levels of certain proteins in the brain that are associated with neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of tert-Butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate is that it has been found to exhibit a relatively low toxicity profile, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of this compound is that it has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are a number of potential future directions for research on tert-Butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate. One area of interest is the development of more potent and selective analogs of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its potential therapeutic applications in humans. Finally, the development of new delivery methods for this compound may also be an area of future research, as this could help to overcome some of the limitations of the compound's short half-life.
Conclusion:
In conclusion, this compound is a novel compound that has shown promise as a potential therapeutic agent for a range of diseases and conditions. The compound has been synthesized successfully using a multi-step process, and its mechanism of action is believed to involve the modulation of certain neurotransmitters in the central nervous system. While there are limitations to the compound's effectiveness, there are also potential future directions for research that could help to overcome these limitations and further explore the therapeutic potential of this compound.
Méthodes De Synthèse
Tert-Butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate can be synthesized using a multi-step process that involves the reaction of tert-butyl 2-(1-chlorocyclopropyl)piperidine-1-carboxylate with methylamine in the presence of a base. The resulting product is then purified using standard chromatographic techniques. The synthesis of this compound has been described in detail in a number of research papers, and the compound has been synthesized successfully in various laboratories around the world.
Applications De Recherche Scientifique
Tert-Butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate has been the focus of a number of scientific studies due to its potential therapeutic applications. The compound has been found to exhibit activity against a range of diseases and conditions, including depression, anxiety, and addiction. In addition, this compound has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
tert-butyl 2-[1-(methylamino)cyclopropyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-6-5-7-11(16)14(15-4)8-9-14/h11,15H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARGIXJFZYNKIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2(CC2)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

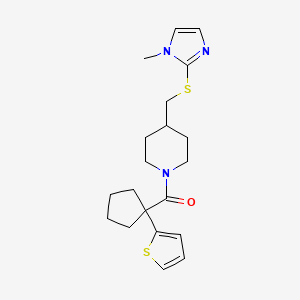
![7-[(2-Methylpropan-2-yl)oxycarbonylamino]thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2618813.png)
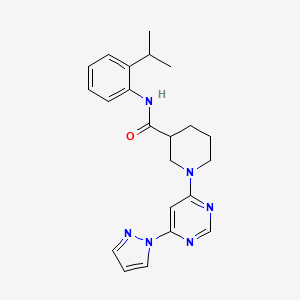
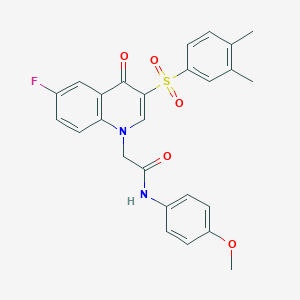
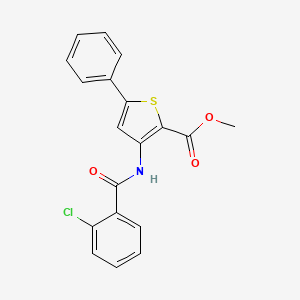

![(E)-3-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2618821.png)
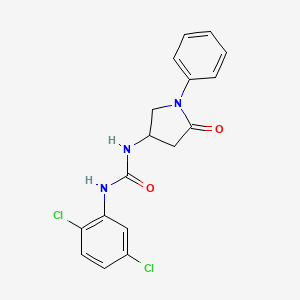
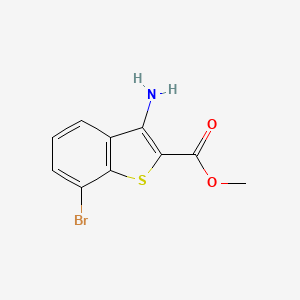

![2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2618829.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2618832.png)
![2-(4-ethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2618833.png)
